2-Bromo-6-(chloromethyl)-3-fluoropyridine
Overview
Description
2-Bromo-6-(chloromethyl)-3-fluoropyridine, also known as 2BCFP, is an organic compound that is used in various scientific and industrial applications. It is a colorless, crystalline solid that is soluble in water and alcohols. 2BCFP is a versatile chemical that can be used in a variety of synthetic processes, including the synthesis of pharmaceuticals and other organic compounds. It is also used in the production of pesticides and herbicides.
Scientific Research Applications
Chemoselective Functionalization
Chemoselective functionalization of closely related compounds, such as 5-bromo-2-chloro-3-fluoropyridine, has been studied extensively. This involves catalytic amination conditions to afford exclusively the bromide substitution product for both secondary amines and primary anilines. A reversal in chemoselectivity is observed under neat conditions in the absence of palladium catalysis, with substitution at the 2-chloro position preferred. Selective substitution of the 3-fluoro group under SNAr conditions to afford the dihalo adduct has also been achieved (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Radiosynthesis Applications
2-Bromo-6-(chloromethyl)-3-fluoropyridine and its variants have been utilized in radiosynthesis. For instance, 2-amino-5-[18F]fluoropyridines were synthesized by palladium-catalyzed reaction of 2-bromo-5-[18F]fluoropyridine with various amines. This synthesis demonstrates the applicability of 2-bromo-fluoropyridine derivatives in the development of new tracers for positron emission tomography (Pauton, Gillet, Aubert, Bluet, Gruss-Leleu, Roy, & Perrio, 2019).
Synthesis of Pyridines and Pyridones
Studies have also shown that compounds like 5-bromo-2-fluoro-3-pyridylboronic acid, prepared from similar halopyridines, can be used in the synthesis of disubstituted pyridines and pyridones through reactions like the Suzuki reaction. This further extends the utility of halopyridine derivatives in complex organic syntheses (Sutherland & Gallagher, 2003).
Halogen-rich Intermediate Synthesis
Halogen-rich pyridine intermediates, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, have been synthesized using halogen dance reactions. These intermediates are valuable in medicinal chemistry research, demonstrating the importance of bromo-chloro-fluoropyridines as building blocks in drug discovery and development (Wu, Porter, Frennesson, & Saulnier, 2022).
properties
IUPAC Name |
2-bromo-6-(chloromethyl)-3-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-6-5(9)2-1-4(3-8)10-6/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWUDKOMOKWOQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1CCl)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(chloromethyl)-3-fluoropyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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